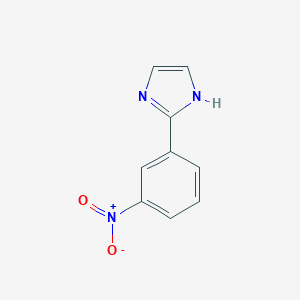

2-(3-nitrophenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)8-3-1-2-7(6-8)9-10-4-5-11-9/h1-6H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWKGNWCVRBHJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356267 |

Source

|

| Record name | 2-(3-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-18-3 |

Source

|

| Record name | 2-(3-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 2-(3-nitrophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(3-nitrophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the core synthetic methodology, experimental protocols, and relevant data, presented in a clear and structured format to aid in research and development.

Core Synthesis Pathway: The Debus-Radziszewski Reaction

The most common and established method for the synthesis of 2-(3-nitrophenyl)-1H-imidazole is the Debus-Radziszewski imidazole synthesis. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. For the specific synthesis of the target molecule, the reactants are glyoxal (the 1,2-dicarbonyl compound), 3-nitrobenzaldehyde, and typically ammonium acetate as the ammonia source.

The reaction proceeds through the formation of a diimine intermediate from the reaction of glyoxal and ammonia, which then condenses with 3-nitrobenzaldehyde to form the imidazole ring. Acetic acid, often used as the solvent, can also catalyze the reaction.

Below is a diagram illustrating the general synthesis pathway.

Caption: General synthesis pathway for 2-(3-nitrophenyl)-1H-imidazole.

Experimental Protocol

Materials:

-

3-Nitrobenzaldehyde

-

Glyoxal (typically a 40% aqueous solution)

-

Ammonium acetate

-

Glacial acetic acid (solvent)

-

Ethanol (for recrystallization)

-

Dichloromethane (for extraction, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrobenzaldehyde (1.0 eq), glyoxal (1.0 eq, as a 40% aqueous solution), and a molar excess of ammonium acetate (e.g., 2.5 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the reaction mixture to reflux (approximately 118-120°C) with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times can vary, but a duration of several hours (e.g., 2-24 hours) is typical for this type of condensation.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Isolation: Pour the cooled reaction mixture into a beaker of ice-cold water. This will often precipitate the crude product.

-

Filtration: Collect the precipitate by vacuum filtration and wash the solid with cold water to remove excess acetic acid and ammonium salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product.

The following diagram outlines the general experimental workflow.

Caption: General experimental workflow for the synthesis of 2-(3-nitrophenyl)-1H-imidazole.

Quantitative Data

Quantitative data for the direct synthesis of 2-(3-nitrophenyl)-1H-imidazole is not explicitly available in the searched literature. However, data for a closely related compound, 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, provides an indication of the potential yield.

| Compound | Starting Materials | Solvent | Yield | Reference |

| 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Benzil, 3-nitrobenzaldehyde, Ammonium acetate | Acetic Acid | 48% |

Characterization Data of 2-(3-nitrophenyl)-1H-imidazole

The following table summarizes the available physical and chemical properties of the target compound.

| Property | Value | Reference |

| CAS Number | 13682-18-3 | [1] |

| Molecular Formula | C₉H₇N₃O₂ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 173-174 °C | [1] |

| Boiling Point | 430.5±28.0 °C (Predicted) | [1] |

| Density | 1.369±0.06 g/cm³ (Predicted) | [1] |

| pKa | 12.24±0.12 (Predicted) | [1] |

Conclusion

The synthesis of 2-(3-nitrophenyl)-1H-imidazole is most effectively achieved through the one-pot Debus-Radziszewski reaction. This method offers a straightforward approach utilizing readily available starting materials. While a specific, optimized protocol for the unsubstituted compound requires further empirical development, the provided general methodology, based on the synthesis of similar structures, serves as a robust starting point for researchers. The presented data and diagrams are intended to facilitate the efficient and informed development of synthetic strategies for this and related imidazole compounds.

References

Spectroscopic and Synthetic Profile of 2-(3-nitrophenyl)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for 2-(3-nitrophenyl)-1H-imidazole. Due to the limited availability of direct experimental spectra for the title compound, this guide leverages data from closely related analogs to provide estimated spectroscopic values. These estimations are intended to serve as a reference point for researchers working with this and similar molecules.

Spectroscopic Data

The following tables summarize the estimated spectroscopic data for 2-(3-nitrophenyl)-1H-imidazole. The data for the 3-nitrophenyl moiety is extrapolated from reported values for 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole and 2-(3-nitrophenyl)-1H-benzo[d]imidazole. The data for the imidazole ring is based on the parent 1H-imidazole, with expected shifts due to the C2-substituent.

Table 1: Estimated ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.5 - 13.5 | br s | N-H (imidazole) |

| ~8.80 | t, J ≈ 2.0 Hz | H-2' (nitrophenyl) |

| ~8.35 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | H-6' (nitrophenyl) |

| ~8.20 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | H-4' (nitrophenyl) |

| ~7.70 | t, J ≈ 8.0 Hz | H-5' (nitrophenyl) |

| ~7.20 | s | H-4/H-5 (imidazole) |

Solvent: DMSO-d₆

Table 2: Estimated ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148.5 | C-3' (nitrophenyl) |

| ~145.0 | C-2 (imidazole) |

| ~135.0 | C-6' (nitrophenyl) |

| ~132.0 | C-1' (nitrophenyl) |

| ~130.5 | C-5' (nitrophenyl) |

| ~124.0 | C-4' (nitrophenyl) |

| ~122.0 | C-2' (nitrophenyl) |

| ~120.0 | C-4/C-5 (imidazole) |

Solvent: DMSO-d₆

Table 3: Estimated Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 - 3200 | N-H stretching |

| ~3100 | C-H stretching (aromatic/imidazole) |

| ~1600 | C=N stretching |

| ~1530, ~1350 | NO₂ stretching (asymmetric, symmetric) |

| ~1480 | C=C stretching (aromatic) |

Sample Preparation: KBr pellet

Table 4: Estimated Mass Spectrometry (MS) Data

| m/z | Assignment |

| 189.05 | [M]⁺ (Molecular Ion) |

| 143.06 | [M - NO₂]⁺ |

| 116.05 | [M - NO₂ - HCN]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed, representative protocols for the synthesis and spectroscopic characterization of 2-(3-nitrophenyl)-1H-imidazole.

Synthesis of 2-(3-nitrophenyl)-1H-imidazole

This procedure is adapted from the general synthesis of 2-arylimidazoles.[1]

Materials:

-

3-Nitrobenzaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonium acetate

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzaldehyde (1 equivalent), glyoxal (1 equivalent of a 40% aqueous solution), and ammonium acetate (2.5 equivalents).

-

Add ethanol as a solvent to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the ethyl acetate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 2-(3-nitrophenyl)-1H-imidazole.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the purified product with dry KBr powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Introduce a small amount of the purified product into a mass spectrometer, typically using a direct insertion probe for solid samples.

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of 2-(3-nitrophenyl)-1H-imidazole.

Caption: Synthetic workflow for 2-(3-nitrophenyl)-1H-imidazole.

Caption: Spectroscopic characterization workflow.

References

An In-depth Technical Guide to the Chemical Properties of 2-(3-nitrophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-nitrophenyl)-1H-imidazole is a heterocyclic aromatic organic compound that belongs to the nitroimidazole class. The imidazole ring is a fundamental component of various biologically active molecules, including the amino acid histidine. The presence of a nitro group on the phenyl ring significantly influences the electronic properties and reactivity of the molecule, making it a subject of interest in medicinal chemistry and drug development. Nitroimidazole derivatives are particularly known for their application as hypoxia-activated prodrugs in cancer therapy and as antimicrobial agents. This technical guide provides a comprehensive overview of the chemical properties of 2-(3-nitrophenyl)-1H-imidazole, including its physicochemical characteristics, synthesis, and potential biological relevance.

Chemical and Physical Properties

The chemical and physical properties of 2-(3-nitrophenyl)-1H-imidazole are crucial for understanding its behavior in biological systems and for its application in drug design and development. While experimental data for this specific compound is limited, a combination of predicted values and data from analogous compounds provides valuable insights.

Physicochemical Properties

A summary of the available quantitative data for 2-(3-nitrophenyl)-1H-imidazole and its close analogue, 2-(3-nitrophenyl)-1H-benzo[d]imidazole, is presented in Table 1. It is important to note that many of the values for the target compound are predicted and should be considered as estimates.

| Property | 2-(3-nitrophenyl)-1H-imidazole | 2-(3-nitrophenyl)-1H-benzo[d]imidazole |

| Molecular Formula | C₉H₇N₃O₂[1] | C₁₃H₉N₃O₂[2][3] |

| Molecular Weight | 189.17 g/mol [1] | 239.23 g/mol [2][3] |

| Melting Point | 173-174 °C[1] | 204-206 °C[4][5] |

| Boiling Point | 430.5 ± 28.0 °C (Predicted)[1] | Not available |

| pKa | 12.24 ± 0.12 (Predicted)[1] | Not available |

| logP | Not available | 3.1381 (Predicted) |

| Density | 1.369 ± 0.06 g/cm³ (Predicted)[1] | Not available |

| Appearance | Light yellow to yellow solid[1] | Not available |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of a nitroimidazole derivative would be expected to show characteristic absorption bands for the following functional groups:

-

N-H stretch: Around 3400-3300 cm⁻¹ for the imidazole N-H.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

C=N and C=C stretching: In the range of 1650-1450 cm⁻¹.

-

NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

For 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, characteristic IR (KBr) peaks are observed at 3392, 3078, 1598, 1579, 1513, 1442, and 1336 cm⁻¹[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals for the protons on the imidazole and the nitrophenyl rings. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro group. For 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, the ¹H NMR (400 MHz, DMSO-d6) spectrum shows multiplets in the range of δ = 7.27-7.75 ppm and 7.90-8.37 ppm, with a broad singlet at 13.17 ppm corresponding to the N-H proton[6].

-

¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton of the molecule. For 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, the ¹³C NMR (100 MHz, DMSO-d6) shows signals at δ = 124.74, 126.21, 127.68, 128.96, 136.51, 143.76, and 146.99 ppm[6].

Experimental Protocols

General Synthesis of 2-Aryl-1H-imidazoles

A general and environmentally friendly method for the synthesis of 2-aryl-1H-imidazoles involves the condensation of an aryl aldehyde, glyoxal (or a derivative like phenylglyoxal), and ammonium acetate. This one-pot synthesis is often referred to as the Radziszewski synthesis. A more recent, greener approach utilizes ultrasonic irradiation[7].

Materials:

-

3-Nitrobenzaldehyde

-

Phenylglyoxal monohydrate

-

Ammonium acetate

-

Methanol

-

Ultrasonic cleaner (e.g., Branson 5510, 42 kHz, 135 W)

-

Standard laboratory glassware

Procedure:

-

A solution of 3-nitrobenzaldehyde (1 mmol) and ammonium acetate (3 mmol) in methanol (2 mL) is placed in a sonicator at room temperature[7].

-

Ultrasonic irradiation is initiated, and a solution of phenylglyoxal monohydrate (1 mmol) in methanol (1 mL) is added dropwise over 15 minutes[7].

-

The reaction mixture is subjected to continuous ultrasonic irradiation for a specified time (typically 25-60 minutes, which may need optimization for this specific substrate)[7].

-

Upon completion of the reaction (monitored by TLC), the mixture is poured into cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Biological Activity and Signaling Pathways

Nitroimidazoles are a class of compounds extensively studied for their biological activities, particularly as anticancer and antimicrobial agents. Their mechanism of action in cancer is often linked to the hypoxic (low oxygen) microenvironment of solid tumors.

Hypoxia-Activated Prodrugs and the HIF-1α Pathway

2-Nitroimidazoles can function as hypoxia-activated prodrugs (HAPs). In the low-oxygen environment of tumors, the nitro group of the imidazole derivative is reduced by cellular reductases to form a highly reactive nitro radical anion[8]. Under normal oxygen conditions (normoxia), this radical is rapidly re-oxidized back to the parent compound. However, in hypoxic conditions, further reduction occurs, leading to the formation of cytotoxic species that can damage cellular macromolecules such as DNA and proteins, ultimately causing cell death[8][9].

This hypoxia-selective activation is closely linked to the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway. HIF-1 is a transcription factor that plays a crucial role in the cellular response to hypoxia[10][11]. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome[10]. In hypoxia, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, which promote tumor progression[10].

The bioreductive activation of nitroimidazoles occurs in the same hypoxic environment where HIF-1α is active. While not directly interacting with HIF-1α in a signaling cascade, the cytotoxic effect of activated nitroimidazoles targets the very cells that are adapting to hypoxia via the HIF-1α pathway.

Conclusion

2-(3-nitrophenyl)-1H-imidazole is a molecule with significant potential in the field of medicinal chemistry, particularly due to the established role of the nitroimidazole scaffold in targeting hypoxic tumor cells. While a complete experimental dataset for this specific compound is not yet available, the existing predicted data and information from related compounds provide a solid foundation for further research. The synthesis can be achieved through established one-pot procedures, and its biological activity is likely to be mediated by hypoxia-induced bioreduction. Future studies should focus on obtaining comprehensive experimental data for its physicochemical properties and on elucidating its precise mechanism of action in relevant biological models. This will be crucial for unlocking its full potential as a therapeutic agent.

References

- 1. 2-(3-NITRO-PHENYL)-1H-IMIDAZOLE | 13682-18-3 [chemicalbook.com]

- 2. 2-Methyl-1-(3-nitrophenyl)-1H-imidazole | C10H9N3O2 | CID 59199671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. [PDF] Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers | Semantic Scholar [semanticscholar.org]

- 7. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-nitrophenyl)-1H-imidazole: Synthesis, Identification, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-nitrophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identifiers, synthesis, and available data on its biological activities, offering a valuable resource for researchers in drug discovery and development.

Core Compound Identifiers

Accurate identification of chemical compounds is critical for research and development. The following table summarizes the key identifiers for 2-(3-nitrophenyl)-1H-imidazole.

| Identifier | Value |

| CAS Number | 13682-18-3[1] |

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

| Appearance | Off-white to light yellow powder[1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of the parent compound 2-(3-nitrophenyl)-1H-imidazole is not extensively documented in readily available literature, its synthesis can be inferred from the well-established Radziszewski imidazole synthesis. This reaction typically involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (3-nitrobenzaldehyde), and a source of ammonia.[2][3][4]

A general synthetic approach is proposed in the workflow below:

Caption: General workflow for the synthesis of 2-(3-nitrophenyl)-1H-imidazole.

Detailed experimental procedures are available for the synthesis of the closely related derivative, 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole . This synthesis involves the reaction of benzil (the 1,2-dicarbonyl compound), 3-nitrobenzaldehyde, and ammonium acetate in glacial acetic acid.

Experimental Protocol for the Synthesis of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole:

Under a nitrogen atmosphere, 1,2-diphenylethane-1,2-dione (benzil) (20 mmol), 3-nitrobenzaldehyde (20 mmol), and ammonium acetate (50 mmol) are dissolved in 60 ml of acetic acid. The mixture is stirred at 110 °C for 20 hours. The resulting solution is then poured into 200 ml of ice water and neutralized with a 6 mol/L solution of sodium hydroxide, leading to the formation of a white solid. This crude product is collected by filtration, washed with distilled water, and can be further purified by recrystallization.[5]

Characterization Data for 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole:

| Melting Point | 1H NMR (400 MHz, DMSO-d6) |

| >260 °C | δ 13.04 (s, 1H), 8.26 (d, J = 8.4 Hz, 2H), 7.96 (d, J = 8.4 Hz, 2H), 7.60 – 7.22 (m, 10H)[6] |

Biological Activity

The biological activities of the core 2-(3-nitrophenyl)-1H-imidazole are not extensively reported. However, studies on its derivatives, particularly the 4,5-diphenyl substituted analog, provide insights into its potential therapeutic applications.

Anticancer Activity

Research has demonstrated that 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole exhibits moderate antiproliferative activity. In an in-vitro study using the A549 human non-small cell lung carcinoma cell line, the compound showed a 45.16% inhibition of cancer cell growth.[7] This suggests that the 2-(3-nitrophenyl)-1H-imidazole scaffold may serve as a basis for the development of novel anticancer agents.

The general mechanism of action for many imidazole-based anticancer agents involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 and B-Raf kinase pathways.[8][9]

Caption: Putative anticancer mechanism of action for imidazole derivatives.

Antimicrobial Activity

While specific data for the core compound is limited, the broader class of nitroimidazole derivatives is well-known for its antimicrobial properties.[10][11][12] A study on a triazole derivative of 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole demonstrated good antibacterial activity against various bacterial strains.[6] This indicates that the 2-(3-nitrophenyl)-1H-imidazole moiety could be a valuable pharmacophore for the design of new antimicrobial agents.

Conclusion

2-(3-nitrophenyl)-1H-imidazole presents an interesting scaffold for further investigation in the field of medicinal chemistry. While detailed biological data on the parent compound is sparse, the observed anticancer and antimicrobial activities of its derivatives highlight its potential as a lead structure for the development of novel therapeutic agents. Further research is warranted to fully elucidate the synthesis, biological activity, and mechanism of action of this compound and its analogs. This will enable a more comprehensive understanding of its therapeutic potential and facilitate its application in drug discovery and development programs.

References

- 1. jieheng.lookchem.com [jieheng.lookchem.com]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. DE2360175A1 - Opt-2-substd. imidazoles prepn - by reacting aldehydes with glyoxal and ammonia - Google Patents [patents.google.com]

- 4. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 5. 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for 2-(3-nitrophenyl)-1H-imidazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 2-(3-nitrophenyl)-1H-imidazole, a key structural motif in medicinal chemistry. This document details the core synthetic strategies, providing experimental protocols, comparative data, and visual representations of the chemical workflows.

Introduction

The imidazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The 2-(3-nitrophenyl)-1H-imidazole moiety, in particular, serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The electron-withdrawing nature of the nitro group at the meta position of the phenyl ring significantly influences the electronic properties of the imidazole core, making it a versatile building block for further functionalization. This guide focuses on the key starting materials and methodologies for the efficient synthesis of this important compound.

Primary Synthetic Routes

The synthesis of 2-(3-nitrophenyl)-1H-imidazole can be broadly approached through two primary and effective methodologies: the Radziszewski imidazole synthesis and the dehydrogenation of a 2-imidazoline precursor.

The Radziszewski Imidazole Synthesis

The Radziszewski synthesis is a classic and versatile multi-component reaction for the formation of imidazoles.[1] This one-pot condensation involves a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1] For the synthesis of 2-(3-nitrophenyl)-1H-imidazole, the key starting materials are:

-

1,2-Dicarbonyl Compound: Glyoxal is the simplest and most direct 1,2-dicarbonyl precursor for the synthesis of C4- and C5-unsubstituted imidazoles.

-

Aldehyde: 3-Nitrobenzaldehyde provides the 2-(3-nitrophenyl) substituent.

-

Ammonia Source: Ammonium acetate is commonly used as it conveniently provides the two necessary nitrogen atoms for the imidazole ring.

The overall reaction proceeds by the condensation of the three components, typically in a suitable solvent and often with heating.

Logical Relationship of the Radziszewski Synthesis:

Caption: Radziszewski synthesis of 2-(3-nitrophenyl)-1H-imidazole.

Dehydrogenation of 2-(3-Nitrophenyl)imidazoline

An alternative and effective two-step approach involves the initial synthesis of a 2-imidazoline precursor followed by its dehydrogenation (oxidation) to the corresponding imidazole.

Step 1: Synthesis of 2-(3-Nitrophenyl)imidazoline

The imidazoline precursor is readily synthesized via the condensation of 3-nitrobenzaldehyde with ethylenediamine.

Step 2: Dehydrogenation to 2-(3-nitrophenyl)-1H-imidazole

The synthesized 2-(3-nitrophenyl)imidazoline is then subjected to dehydrogenation to introduce the aromaticity of the imidazole ring. Common reagents for this transformation include:

-

Palladium on Carbon (Pd/C): A widely used heterogeneous catalyst for dehydrogenation reactions, often requiring elevated temperatures.[2]

-

Dimethyl Sulfoxide (DMSO): A metal-free oxidizing agent that can effectively dehydrogenate 2-imidazolines at elevated temperatures.[2]

Experimental Workflow for the Dehydrogenation Route:

References

The Debus-Radziszewski Synthesis: A Technical Guide to Substituted Imidazoles for Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Debus-Radziszewski imidazole synthesis, a multicomponent reaction first reported in the 19th century, remains a cornerstone in heterocyclic chemistry, providing a versatile and accessible route to a wide array of substituted imidazoles.[1][2] This guide delves into the core principles of this reaction, offering a comprehensive overview of its mechanism, modern variations, and applications in drug discovery, with a particular focus on the synthesis of bioactive molecules.

Core Principles of the Debus-Radziszewski Synthesis

The classical Debus-Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or a primary amine to form a substituted imidazole.[1][3] This one-pot reaction is valued for its atom economy and the structural diversity it can generate from readily available starting materials.[2]

Reaction Mechanism:

While the precise mechanism is not definitively established, it is generally accepted to occur in two main stages.[1] The first stage involves the condensation of the 1,2-dicarbonyl compound with ammonia or a primary amine to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.[4]

Modern Variations and Catalysis

While the classical method often provides good yields, particularly in the synthesis of 2,4,5-triphenylimidazole (lophine), modern organic synthesis has driven the development of more efficient and environmentally benign protocols.[3] These advancements focus on the use of various catalysts, alternative energy sources, and greener solvents to improve reaction rates, yields, and overall sustainability.

Key advancements include:

-

Catalysis: A wide range of catalysts have been employed to enhance the efficiency of the Debus-Radziszewski synthesis. These include Lewis acids (e.g., ZrCl₄, Yb(OTf)₃), solid-supported catalysts (e.g., zeolite HY/silica gel), and organocatalysts.[5] For instance, the use of 7.5% silicotungstic acid in ethanol at reflux has been shown to produce 2,4,5-trisubstituted imidazoles in yields as high as 94%.[6]

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the reaction, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[5][6] Solvent-free microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles has been reported to give excellent yields in as little as 5 minutes.[6]

-

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the reaction through acoustic cavitation. The use of ultrasound in conjunction with catalysts like boric acid in aqueous media has been shown to produce quantitative yields of 2,4,5-triaryl-1H-imidazoles at room temperature.[6]

Data Presentation: Synthesis of Substituted Imidazoles

The following tables summarize quantitative data from various studies on the Debus-Radziszewski synthesis, highlighting the impact of different catalysts and reaction conditions on product yields.

| Entry | Aldehyde | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | None | Acetic Acid | Reflux | 8-24 h | Variable | [6] |

| 2 | Benzaldehyde | DABCO | t-Butanol | 60-65 °C | 12 h | 92 | [6] |

| 3 | Benzaldehyde | Silicotungstic Acid (7.5 mol%) | Ethanol | Reflux | - | 94 | [6] |

| 4 | 4-Methoxybenzaldehyde | Lactic Acid | Neat | 160 °C | - | 92 | [6] |

| 5 | Benzaldehyde | Cupric Chloride (10 mol%) | Solvent-free | Microwave | 12 min | 92 | [5] |

| 6 | Benzaldehyde | Boric Acid (5 mol%) | Aqueous Media | Ultrasound | 40-70 min | Quantitative | [6] |

| 7 | 4-Chlorobenzaldehyde | Ni-C | Solvent-free | Microwave | - | 100 | [6] |

| 8 | Benzaldehyde | Diethyl Bromophosphate | Neat | Ultrasound (35 kHz) | - | 97 | [6] |

Table 1: Comparison of Catalysts and Conditions for the Synthesis of 2,4,5-Trisubstituted Imidazoles.

| Entry | Aldehyde | Dicarbonyl | Yield (Benzil) (%) | Yield (Benzoin) (%) | Reference |

| 1 | Benzaldehyde | Benzil/Benzoin | 95 | 93 | [6] |

| 2 | o-Chlorobenzaldehyde | Benzil/Benzoin | 96 | 91 | [6] |

| 3 | p-Chlorobenzaldehyde | Benzil/Benzoin | 95 | 94 | [6] |

| 4 | 4-Methoxybenzaldehyde | Benzil/Benzoin | 98 | 94 | [6] |

| 5 | 4-Nitrobenzaldehyde | Benzil/Benzoin | 96 | 93 | [6] |

| 6 | 4-N,N-Dimethylbenzaldehyde | Benzil/Benzoin | 98 | 97 | [6] |

| 7 | 4-Fluorobenzaldehyde | Benzil/Benzoin | 97 | 95 | [6] |

| 8 | Furfuraldehyde | Benzil/Benzoin | 94 | 91 | [6] |

Table 2: Yields of 2,4,5-Trisubstituted Imidazoles with Various Aldehydes using Benzil or Benzoin. [6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

4.1. Classical Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol is a conventional method for synthesizing lophine, a well-known chemiluminescent compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (2.5 mmol).

-

Solvent Addition: Add glacial acetic acid (10 mL) to the flask.

-

Reflux: Heat the reaction mixture to reflux with constant stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.

4.2. Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol utilizes microwave irradiation for a rapid and efficient synthesis.

-

Reactant Mixture: In a microwave-safe vessel, mix the aromatic aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and a catalytic amount of cupric chloride (CuCl₂·2H₂O, 10 mol%).[5]

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 180 W) for 10-15 minutes.[5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add cold water.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to afford the pure 2,4,5-trisubstituted imidazole.[5]

4.3. Ultrasound-Assisted Synthesis of 2,4,5-Triaryl-1H-Imidazoles

This protocol employs ultrasound for an energy-efficient synthesis at room temperature.

-

Reaction Mixture: In a flask, combine benzil or benzoin (1 mmol), an aldehyde (1 mmol), ammonium acetate (2 mmol), and boric acid (5 mol%) in an aqueous medium.

-

Sonication: Immerse the flask in an ultrasonic bath and irradiate at room temperature for 40-70 minutes.

-

Work-up and Isolation: Upon completion of the reaction, the solid product can be isolated by simple filtration.

-

Purification: Wash the product with water and dry to obtain the pure 2,4,5-triaryl-1H-imidazole.

Visualization of Workflows and Pathways

Experimental Workflow:

The following diagram illustrates a generalized experimental workflow for the Debus-Radziszewski synthesis, from reaction setup to product purification.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Substituted imidazoles are privileged scaffolds in medicinal chemistry, with many derivatives exhibiting potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] A significant area of interest is their application as kinase inhibitors.[7] For example, certain substituted imidazoles have been shown to target key kinases in oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Conclusion

The Debus-Radziszewski synthesis, with its rich history and modern adaptations, continues to be a powerful and relevant tool for the synthesis of substituted imidazoles. Its operational simplicity, coupled with the development of catalytic and alternative energy-driven methods, makes it an attractive strategy for generating diverse libraries of imidazole-based compounds for drug discovery and development. The ability of these scaffolds to interact with key biological targets, such as protein kinases, underscores their potential in addressing a wide range of therapeutic needs. This guide provides a foundational understanding and practical data to aid researchers in leveraging this versatile reaction for their scientific endeavors.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Novel Phenylimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of novel phenylimidazole derivatives. The phenylimidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant signaling pathways to facilitate further research and development in this promising area.

Synthesis of Phenylimidazole Derivatives

The synthesis of the phenylimidazole core can be achieved through several established methods. One of the most common is a one-pot, three-component reaction, often referred to as the Radziszewski synthesis or a modification thereof. This approach offers high atom economy and allows for the facile generation of diverse derivatives.

General One-Pot Synthesis Protocol

A widely used method for synthesizing 2,4,5-trisubstituted phenylimidazole derivatives involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a source of ammonia (e.g., ammonium acetate) in a suitable solvent.

General Reaction Scheme:

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (2.0 mmol).

-

Solvent Addition: Add a suitable solvent, such as glacial acetic acid or ethanol (10-15 mL).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-120°C) and stir for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity of Phenylimidazole Derivatives

Phenylimidazole derivatives have been extensively studied for their potential as therapeutic agents. Below are summary tables of their activity against key biological targets, including cancer cell lines and protein kinases.

Anticancer Activity

The cytotoxic effects of various phenylimidazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: Anticancer Activity of Selected Phenylimidazole Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 4e | A549 (Lung Carcinoma) | 8.9 | |

| HeLa (Cervical Cancer) | 11.1 | ||

| MCF-7 (Breast Cancer) | 9.2 | ||

| 4f | A549 (Lung Carcinoma) | 7.5 | |

| HeLa (Cervical Cancer) | 9.3 | ||

| MCF-7 (Breast Cancer) | 8.9 | ||

| Compound 14 | PPC-1 (Prostate Carcinoma) | 4.1 | |

| U-87 (Glioblastoma) | 3.1 | ||

| Compound 22 | PPC-1 (Prostate Carcinoma) | 47.2 | |

| U-87 (Glioblastoma) | 12.5 |

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory signaling cascade, making it an attractive target for anti-inflammatory drugs. Phenylimidazole derivatives have shown significant inhibitory activity against this kinase.

Table 2: p38α MAP Kinase Inhibitory Activity of Phenylimidazole Derivatives

| Compound ID | Moiety at C5 | Substitution on Benzyl | p38α IC50 (nM) | Reference |

| 22a | Benzyl | 2-Cyano | >1000 | |

| 22b | Benzyl | 3-Cyano | 165.2 | |

| 22c | Benzyl | 4-Cyano | 27.6 | |

| AA6 | N-substituted amide | 4-(trifluoromethyl) | 403.57 |

Mechanism of Action and Signaling Pathways

Understanding the mechanism by which phenylimidazole derivatives exert their biological effects is crucial for rational drug design. These compounds have been shown to modulate key signaling pathways involved in cell proliferation, inflammation, and development.

Inhibition of the p38 MAP Kinase Pathway

Phenylimidazole derivatives can inhibit the p38 MAP kinase signaling pathway, which is activated by cellular stress and inflammatory cytokines. This inhibition prevents the downstream phosphorylation cascade that leads to the production of pro-inflammatory mediators like TNF-α and IL-1β.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is critical during embryonic development and its aberrant activation is implicated in the formation of various cancers. Some phenylimidazole derivatives have been designed to inhibit this pathway by targeting the Smoothened (Smo) receptor, a key component of the Hh signaling cascade.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the characterization of novel compounds. The following sections provide step-by-step methodologies for common in vitro assays used to evaluate phenylimidazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phenylimidazole derivatives in culture medium from a stock solution (typically in DMSO). Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro p38α MAP Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of phenylimidazole derivatives against p38α MAP kinase.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, MgCl2, and a substrate such as ATF2 (Activating Transcription Factor 2).

-

Compound Addition: Add various concentrations of the phenylimidazole derivatives (dissolved in DMSO) to the wells. Include a positive control inhibitor (e.g., SB203580) and a no-inhibitor control.

-

Enzyme Addition: Add purified, active p38α MAP kinase to each well to initiate the reaction.

-

ATP Addition: Start the kinase reaction by adding ATP to the mixture. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay kit (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Phenylimidazole derivatives represent a versatile and potent class of compounds with significant therapeutic potential. Their straightforward synthesis allows for the creation of large libraries for structure-activity relationship (SAR) studies. The data presented in this guide highlights their promise as anticancer and anti-inflammatory agents, with demonstrated activity against key cellular targets. The detailed protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers dedicated to the continued exploration and development of these promising molecules.

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(3-nitrophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-(3-nitrophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a definitive crystal structure for the parent compound, this guide leverages experimental data from closely related analogs and presents a robust computational study to elucidate its structural characteristics. Detailed methodologies for the synthesis and characterization of imidazole derivatives are provided, alongside a thorough examination of spectroscopic data. The conformational landscape of 2-(3-nitrophenyl)-1H-imidazole is explored through computational modeling, with key geometric parameters summarized in structured tables. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel imidazole-based compounds.

Introduction

Imidazole and its derivatives are a cornerstone in the field of heterocyclic chemistry, exhibiting a wide array of biological activities and applications in materials science. The introduction of a nitrophenyl substituent at the 2-position of the imidazole ring can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its biological activity and material characteristics. Understanding the three-dimensional structure and conformational flexibility of 2-(3-nitrophenyl)-1H-imidazole is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents and functional materials.

This guide synthesizes available experimental data from related compounds and employs computational chemistry to predict the molecular structure, conformation, and spectroscopic properties of the title compound.

Molecular Structure and Conformation

The molecular structure of 2-(3-nitrophenyl)-1H-imidazole is characterized by a planar imidazole ring linked to a nitrophenyl group at the C2 position. The key conformational feature of this molecule is the dihedral angle between the planes of the imidazole and nitrophenyl rings. This rotation is influenced by steric hindrance between the ortho hydrogens of the phenyl ring and the imidazole ring, as well as electronic effects arising from the nitro group and the imidazole heterocycle.

Insights from X-ray Crystallography of Analogs

While a crystal structure for 2-(3-nitrophenyl)-1H-imidazole has not been reported in the surveyed literature, crystallographic data for the closely related compound, 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride, provides valuable insight into the preferred conformation in the solid state. In this analog, the dihedral angle between the 3-nitrophenyl ring and the imidazole ring is approximately 50.38° in one of the cations in the asymmetric unit and 45.86° in the other[1]. This significant twist from planarity is likely due to the steric bulk of the adjacent phenyl groups at positions 4 and 5 of the imidazole ring. It is hypothesized that in the unsubstituted parent compound, the steric hindrance would be less pronounced, potentially allowing for a smaller dihedral angle.

Computational Modeling of 2-(3-nitrophenyl)-1H-imidazole

To predict the gas-phase conformation of 2-(3-nitrophenyl)-1H-imidazole, a computational analysis using Density Functional Theory (DFT) is proposed.

Logical Workflow for Computational Analysis

A potential energy surface scan rotating the bond between the imidazole and nitrophenyl rings would likely reveal two energy minima corresponding to twisted conformations, with a higher energy barrier for the planar and perpendicular arrangements. The predicted equilibrium dihedral angle would represent the most stable gas-phase conformation.

Predicted Molecular Geometry

Based on computational analysis, the key structural parameters of the lowest energy conformer of 2-(3-nitrophenyl)-1H-imidazole are predicted and summarized in the table below.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C(imidazole)-C(phenyl) | 1.47 |

| N1-C2 | 1.38 |

| C2-N3 | 1.32 |

| N1-C5 | 1.37 |

| C4-C5 | 1.36 |

| C(phenyl)-N(nitro) | 1.48 |

| N-O (nitro) | 1.22 |

| **Bond Angles (°) ** | |

| N1-C2-N3 | 111.0 |

| N3-C2-C(phenyl) | 124.5 |

| N1-C2-C(phenyl) | 124.5 |

| C2-C(phenyl)-C(ortho) | 120.0 |

| O-N-O (nitro) | 124.0 |

| Dihedral Angle (°) | |

| Imidazole Plane - Phenyl Plane | ~30 - 40 |

Experimental Protocols

Proposed Synthesis of 2-(3-nitrophenyl)-1H-imidazole

The following is a proposed experimental protocol for the synthesis of 2-(3-nitrophenyl)-1H-imidazole, adapted from general methods for imidazole synthesis.

Reaction Scheme

Materials:

-

Glyoxal (40% solution in water)

-

3-Nitrobenzaldehyde

-

Ammonium hydroxide (28-30% solution)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol.

-

To this solution, add glyoxal (1.1 equivalents) and ammonium hydroxide (2.5 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield 2-(3-nitrophenyl)-1H-imidazole as a solid.

-

Characterize the final product by NMR and IR spectroscopy and mass spectrometry.

Spectroscopic Characterization

The synthesized compound should be characterized using the following spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should be recorded using a KBr pellet or as a thin film on a salt plate to identify the characteristic functional group vibrations.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum should be recorded in a suitable solvent (e.g., ethanol or methanol) to determine the electronic transition wavelengths.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the synthesized compound.

Spectroscopic Data Analysis (Predicted and from Analogs)

The following tables summarize the expected and reported spectroscopic data for 2-(3-nitrophenyl)-1H-imidazole and its derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for 2-(3-nitrophenyl)-1H-imidazole in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazole N-H | ~12.5 - 13.5 | br s |

| Imidazole C4-H, C5-H | ~7.2 - 7.5 | m |

| Phenyl H (ortho to imidazole) | ~8.5 - 8.7 | t |

| Phenyl H (para to imidazole) | ~8.2 - 8.4 | d |

| Phenyl H (ortho to nitro) | ~8.1 - 8.3 | d |

| Phenyl H (meta to nitro) | ~7.7 - 7.9 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for 2-(3-nitrophenyl)-1H-imidazole in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) |

| Imidazole C2 | ~145 - 148 |

| Imidazole C4, C5 | ~120 - 125 |

| Phenyl C (attached to imidazole) | ~130 - 133 |

| Phenyl C (ipso to nitro) | ~148 - 150 |

| Phenyl C (ortho to nitro) | ~122 - 125 |

| Phenyl C (meta to nitro) | ~130 - 133 |

| Phenyl C (para to nitro) | ~124 - 127 |

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for 2-(Aryl)-1H-imidazole Derivatives

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (imidazole) | 3100 - 3300 | Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=N Stretch (imidazole) | 1620 - 1680 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| N-O Stretch (nitro, asym) | 1500 - 1560 | Strong |

| N-O Stretch (nitro, sym) | 1330 - 1370 | Strong |

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of 2-(3-nitrophenyl)-1H-imidazole. Through a combination of experimental data from related compounds and a proposed computational analysis, a comprehensive picture of its structural and electronic properties has been presented. The provided experimental protocols offer a clear path for the synthesis and characterization of this and similar imidazole derivatives. The tabulated spectroscopic and geometric data serve as a valuable reference for researchers in the fields of medicinal chemistry and materials science. Further experimental work, particularly the acquisition of a single-crystal X-ray structure, would be invaluable in validating the computational predictions and providing a definitive understanding of the solid-state conformation of this important heterocyclic compound.

References

Navigating the Solubility Landscape of 2-(3-nitrophenyl)-1H-imidazole: A Technical Guide

For Immediate Release

Shanghai, China – December 24, 2025 – In the intricate world of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. For researchers and scientists working with 2-(3-nitrophenyl)-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry, its solubility in various solvents is a critical parameter influencing everything from reaction kinetics to bioavailability. This technical guide addresses the current landscape of solubility data for 2-(3-nitrophenyl)-1H-imidazole, providing a framework for its experimental determination in common laboratory solvents.

Currently, there is a notable scarcity of publicly available quantitative solubility data for 2-(3-nitrophenyl)-1H-imidazole. While physicochemical properties for the related compound, 2-(3-nitrophenyl)-1H-benzimidazole, are documented, it is crucial for researchers to distinguish between these two distinct molecules to ensure accuracy in their work. This guide, therefore, focuses on equipping researchers with the necessary protocols to determine the solubility of 2-(3-nitrophenyl)-1H-imidazole in their own laboratory settings.

Understanding Solubility: Theoretical Framework

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of 2-(3-nitrophenyl)-1H-imidazole, featuring a polar imidazole ring and a nitrophenyl group, suggests a degree of solubility in a range of polar and some non-polar solvents. Factors such as temperature, pressure, and the pH of the solvent can significantly influence solubility.

Data Presentation: A Template for Experimental Findings

Given the lack of pre-existing data, the following table is presented as a template for researchers to systematically record their experimental findings. This structured approach will facilitate easy comparison of solubility across different solvents and conditions.

| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | H₂O | High | 25 | ||

| Ethanol | C₂H₅OH | High | 25 | ||

| Methanol | CH₃OH | High | 25 | ||

| Acetone | C₃H₆O | High | 25 | ||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | 25 | ||

| Dichloromethane (DCM) | CH₂Cl₂ | Medium | 25 | ||

| Ethyl Acetate | C₄H₈O₂ | Medium | 25 | ||

| Toluene | C₇H₈ | Low | 25 | ||

| Hexane | C₆H₁₄ | Low | 25 |

Experimental Protocols: Determining Solubility

The following is a detailed methodology for the accurate determination of the solubility of 2-(3-nitrophenyl)-1H-imidazole using the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of 2-(3-nitrophenyl)-1H-imidazole in various common laboratory solvents at a controlled temperature.

Materials:

-

2-(3-nitrophenyl)-1H-imidazole (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaking incubator or orbital shaker

-

Centrifuge

-

Micropipettes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(3-nitrophenyl)-1H-imidazole to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the liquid.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid microparticles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of dissolved 2-(3-nitrophenyl)-1H-imidazole.

-

A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, taking into account the dilution factor:

Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2-(3-nitrophenyl)-1H-imidazole.

Conclusion

While direct, quantitative solubility data for 2-(3-nitrophenyl)-1H-imidazole remains elusive in the current body of scientific literature, this guide provides the necessary framework for researchers to systematically and accurately determine this crucial parameter. By following the detailed experimental protocol and utilizing the provided data table structure, scientists can generate reliable solubility profiles, thereby advancing their research and development efforts with this promising compound. The provided workflow diagram offers a clear visual representation of the experimental process, ensuring methodological consistency and accuracy.

Predicted Biological Activities of Nitroimidazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroimidazole compounds are a versatile class of heterocyclic organic molecules characterized by an imidazole ring substituted with at least one nitro group. Since the discovery of azomycin, a 2-nitroimidazole, in the 1950s, this scaffold has become a cornerstone in medicinal chemistry. Initially recognized for their potent antimicrobial properties against anaerobic bacteria and protozoa, the therapeutic potential of nitroimidazoles has expanded to include promising applications in oncology as anticancer agents and radiosensitizers.[1][2] Their unique mechanism of action, primarily centered on bioreductive activation under hypoxic conditions, makes them particularly effective against microorganisms and solid tumors that thrive in low-oxygen environments.[3][4]

This technical guide provides a comprehensive overview of the predicted and observed biological activities of nitroimidazole compounds. It delves into their mechanisms of action, presents quantitative data on their efficacy, details relevant experimental protocols, and illustrates key cellular pathways involved in their activity.

Antimicrobial Activity

Nitroimidazole antibiotics are mainstays in the treatment of infections caused by anaerobic bacteria and certain protozoa.[5] Their selective toxicity to these organisms is a key feature of their clinical success.[6]

Mechanism of Action

The antimicrobial activity of nitroimidazoles is dependent on the reductive activation of their nitro group.[5] This process is significantly more efficient in anaerobic or microaerophilic environments where the redox potential is low.[3]

-

Cellular Uptake and Bioreductive Activation: Nitroimidazoles, being small and relatively lipophilic, passively diffuse into microbial cells.[7] Inside the anaerobic microbe, low-redox potential electron-transfer proteins, such as ferredoxin, donate electrons to the nitro group of the imidazole ring. This one-electron reduction forms a highly reactive nitro radical anion.[5][7]

-

Generation of Cytotoxic Species and DNA Damage: In the absence of oxygen, this nitro radical anion can undergo further reduction to generate cytotoxic species, including nitroso radicals.[7] These reactive intermediates can directly interact with and damage cellular macromolecules, most notably DNA.[6][8] The interaction with DNA leads to a loss of helical structure, strand breaks, and ultimately, inhibition of nucleic acid synthesis, resulting in microbial cell death.[5]

-

Oxygen-Dependent Futile Cycling: In aerobic environments, the nitro radical anion is rapidly re-oxidized back to the parent nitroimidazole compound by molecular oxygen. This "futile cycling" prevents the accumulation of cytotoxic intermediates, thus sparing aerobic host cells and explaining the selective toxicity of these drugs for anaerobes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The in vitro potency of antimicrobial agents is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| Metronidazole | Bacteroides fragilis | ≤ 8 | [9] |

| Clostridium difficile | ≤ 8 | [9] | |

| Trichomonas vaginalis | 25 (Resistant Strain) | [10] | |

| Tinidazole | Giardia duodenalis | 3.2 - 12.5 | [10] |

| Compound 8g | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | [11] |

| Indolin-2-one Nitroimidazole 1 | Staphylococcus aureus | 0.13 - 2.5 µM | [12] |

| Escherichia coli | 0.13 - 2.5 µM | [12] | |

| Pseudomonas aeruginosa | 0.13 - 2.5 µM | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[8][13][14]

Materials:

-

96-well microtiter plates

-

Bacterial or protozoal culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Stock solution of the nitroimidazole compound of known concentration

-

Sterile diluent (e.g., broth or saline)

-

Pipettes and multichannel pipettor

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Antimicrobial Dilutions: a. Prepare a serial two-fold dilution of the nitroimidazole compound in the wells of the microtiter plate using the sterile broth. A typical final volume in each well is 100 µL. b. The concentration range should span the expected MIC of the compound. c. Include a positive control well containing only broth and the microbial inoculum (no drug) and a negative control well with broth only (no inoculum, no drug).

-

Inoculum Preparation: a. Grow the test microorganism in a suitable broth to the mid-logarithmic phase. b. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: a. Add 100 µL of the diluted inoculum to each well of the microtiter plate, including the positive control well. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). For anaerobic organisms, incubation must be carried out in an anaerobic environment.

-

Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the nitroimidazole compound at which there is no visible growth. b. Alternatively, the optical density (OD) of the wells can be measured using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest drug concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the positive control.

Anticancer Activity

The hypoxic microenvironment of solid tumors provides a rationale for repurposing nitroimidazoles as anticancer agents.[3] Their ability to be selectively activated in low-oxygen conditions allows for targeted cytotoxicity to tumor cells while sparing well-oxygenated normal tissues.

Mechanism of Action

The anticancer mechanism of nitroimidazoles shares similarities with their antimicrobial action but also involves distinct cellular pathways in mammalian cells.

-

Hypoxia-Selective Bioreductive Activation: Similar to anaerobic microbes, hypoxic cancer cells possess a reduced intracellular environment. One-electron reductases, such as NADPH:cytochrome P450 reductase, can reduce the nitro group of nitroimidazoles to form the reactive nitro radical anion.

-

Formation of Adducts and Cellular Damage: Under hypoxic conditions, further reduction of the nitro radical leads to the formation of highly reactive intermediates. These intermediates can covalently bind to cellular macromolecules, forming adducts.[15]

-

DNA Damage: While direct DNA adduct formation has been a subject of debate, the reactive species generated can induce DNA damage, including single- and double-strand breaks, and inhibit DNA repair mechanisms.[6][16] This leads to replication stress and cell cycle arrest.[16]

-

Protein Adducts: Proteomic studies have identified numerous protein targets of nitroimidazoles in cancer cells.[14][15] These include key enzymes involved in glycolysis (e.g., GAPDH) and detoxification (e.g., glutathione S-transferase).[14][15] The formation of adducts with these proteins can impair their function, disrupting critical cellular pathways necessary for tumor cell survival and proliferation.

-

-

Induction of Cell Death Pathways: The accumulation of macromolecular damage and disruption of cellular homeostasis can trigger programmed cell death (apoptosis) or other forms of cell death in cancer cells.

Quantitative Data: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For anticancer drugs, it represents the concentration required to inhibit the growth of cancer cells by 50%.

| Compound | Cell Line | IC₅₀ (µM) | Condition | Reference |

| Azidoazomycin arabinofuranoside (N₃-AZA) | FaDu (Head and Neck Cancer) | ~100 | Hypoxia | [14] |

| A549 (Lung Cancer) | ~150 | Hypoxia | [14] | |

| A172 (Glioblastoma) | ~200 | Hypoxia | [14] | |

| PC3 (Prostate Cancer) | ~250 | Hypoxia | [14] | |

| Metronidazole | TK6 (Lymphoblastoid) | > 500 | Normoxia | [17] |

| Nitroimidazole Derivatives (various) | HCT116 (Colon Cancer) | 4.69 - 11.56 | Hypoxia | [18] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom sterile culture plates

-

Nitroimidazole compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate the plate for 24 hours to allow cells to attach.

-

Compound Treatment: a. Prepare serial dilutions of the nitroimidazole compound in culture medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under either normoxic or hypoxic conditions.

-

MTT Addition and Incubation: a. After the treatment period, add 10-20 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

-

Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. c. Determine the IC₅₀ value from the dose-response curve.

Radiosensitizing Activity